molecular formula C9H11N3O2S B2443040 6-(cyclopropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448123-91-8

6-(cyclopropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2443040
CAS No.: 1448123-91-8
M. Wt: 225.27
InChI Key: ZJXJIKVTCALOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The compound 6-(cyclopropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, also known as 6-(cyclopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, is a pyrimidine derivative. Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Therefore, the primary targets of this compound could be protein kinases.

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The compound affects the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acids, which are essential for cell growth and division . By inhibiting protein kinases, the compound disrupts these pathways, affecting the downstream effects such as cell growth and division .

Pharmacokinetics

Pyrimidine derivatives are generally well-absorbed and distributed throughout the body . They are metabolized in the liver and excreted through the kidneys .

Result of Action

The result of the compound’s action is the inhibition of cell growth and division due to the disruption of the purine and pyrimidine salvage pathways . This can lead to the death of cancer cells, making the compound potentially useful in cancer treatment .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can influence the compound’s action through drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyclopropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a cyclopropylsulfonyl chloride with a suitable pyrrolo[3,4-d]pyrimidine precursor in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-(cyclopropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

6-(cyclopropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(cyclopropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is unique due to its cyclopropylsulfonyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-cyclopropylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c13-15(14,8-1-2-8)12-4-7-3-10-6-11-9(7)5-12/h3,6,8H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXJIKVTCALOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.